molecular formula C9H9Br3 B15093346 1,2,5-Tribromo-3-isopropylbenzene

1,2,5-Tribromo-3-isopropylbenzene

Cat. No.: B15093346
M. Wt: 356.88 g/mol
InChI Key: QPSJNHTXDOFXBO-UHFFFAOYSA-N
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Description

1,2,5-Tribromo-3-isopropylbenzene is an organic compound with the molecular formula C9H9Br3 It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Tribromo-3-isopropylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of isopropylbenzene (cumene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Tribromo-3-isopropylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,5-Tribromo-3-isopropylbenzene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,5-tribromo-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropyl group contribute to its reactivity and ability to form various chemical bonds. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

Comparison

1,2,5-Tribromo-3-isopropylbenzene is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. Compared to other tribromobenzene isomers, it may exhibit different melting points, solubility, and reactivity patterns due to the specific arrangement of substituents on the benzene ring .

Properties

Molecular Formula

C9H9Br3

Molecular Weight

356.88 g/mol

IUPAC Name

1,2,5-tribromo-3-propan-2-ylbenzene

InChI

InChI=1S/C9H9Br3/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3

InChI Key

QPSJNHTXDOFXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)Br)Br)Br

Origin of Product

United States

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